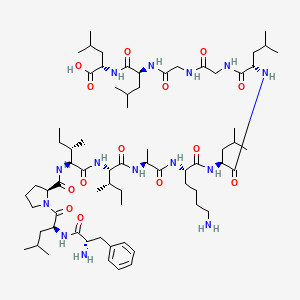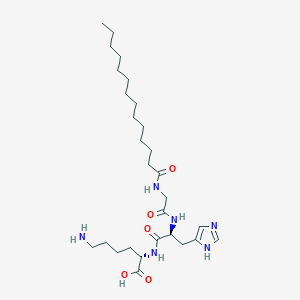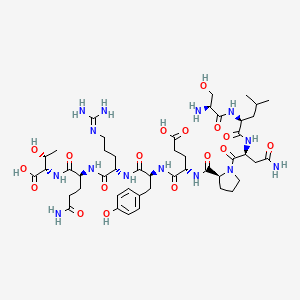
Brd4-BD1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brd4-BD1-IN-3 is a small-molecule inhibitor targeting the first bromodomain (BD1) of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cancer and inflammation .
Vorbereitungsmethoden
The synthesis of Brd4-BD1-IN-3 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Scaffold: The core scaffold of this compound is typically synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: The core scaffold is then modified to introduce functional groups that enhance binding affinity and selectivity for BRD4.
Final Coupling Reactions: The final step involves coupling the modified scaffold with other chemical moieties to complete the synthesis of this compound.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Brd4-BD1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Brd4-BD1-IN-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chemical probe to study the structure and function of BRD4 and other bromodomain-containing proteins.
Medicine: The compound has shown promise as a potential therapeutic agent for treating various cancers, including acute myeloid leukemia, triple-negative breast cancer, and prostate cancer.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting BRD4 and related proteins.
Wirkmechanismus
Brd4-BD1-IN-3 exerts its effects by binding to the first bromodomain (BD1) of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of BRD4 to chromatin, leading to altered gene expression and downstream cellular effects . The molecular targets and pathways involved include the regulation of transcriptional elongation, cell cycle control, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Brd4-BD1-IN-3 can be compared with other similar compounds, such as:
JQ1: A well-known BRD4 inhibitor with a similar core scaffold.
I-BET762: Another BET inhibitor that targets BRD4 and other BET family members.
Triazolo[4,3-b]pyridazine Derivatives: These compounds also inhibit BRD4 by binding to its bromodomains.
The uniqueness of this compound lies in its specific modifications that enhance its binding affinity and selectivity for BRD4, making it a valuable tool for research and therapeutic development .
Eigenschaften
Molekularformel |
C40H57NO4 |
|---|---|
Molekulargewicht |
615.9 g/mol |
IUPAC-Name |
(2-hexadecyl-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl) 2-hydroxy-2-quinolin-2-ylacetate |
InChI |
InChI=1S/C40H57NO4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-40(5)28-26-33-31(4)37(29(2)30(3)38(33)45-40)44-39(43)36(42)35-25-24-32-22-19-20-23-34(32)41-35/h19-20,22-25,36,42H,6-18,21,26-28H2,1-5H3 |
InChI-Schlüssel |
UJYLMHOCRPGGES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1(CCC2=C(O1)C(=C(C(=C2C)OC(=O)C(C3=NC4=CC=CC=C4C=C3)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


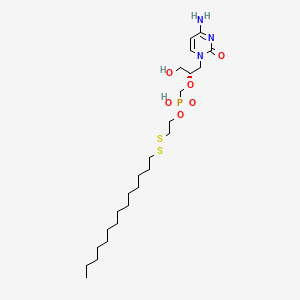
![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
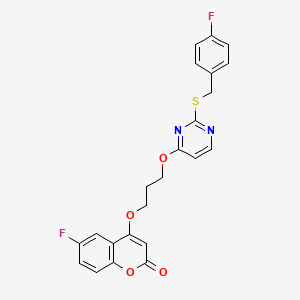
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)
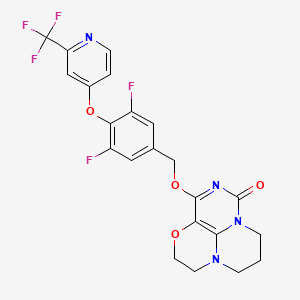
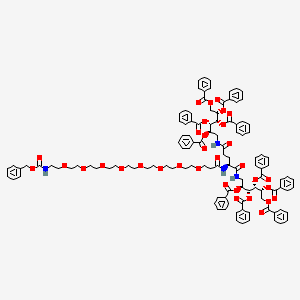
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)

